Fub-PB-22

Descripción general

Descripción

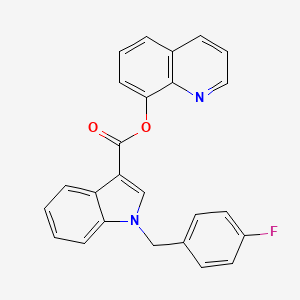

FUB-PB-22, también conocido como 1-[(4-fluorofenil)metil]-1H-indol-3-carboxilato de quinolin-8-ilo, es un cannabinoide sintético a base de indol. Es un potente agonista del receptor cannabinoide tipo 1 (CB1) y del receptor cannabinoide tipo 2 (CB2). Este compuesto se ha vendido en línea como una droga de diseño y se ha encontrado en muestras incautadas por las fuerzas del orden .

Aplicaciones Científicas De Investigación

FUB-PB-22 se ha utilizado en diversas aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como estándar de referencia para métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida de alta resolución (HPLC).

Biología: Se utiliza para estudiar los efectos de los cannabinoides sintéticos sobre el sistema endocannabinoide.

Medicina: Se utiliza en estudios farmacológicos para investigar los posibles efectos terapéuticos de los cannabinoides sintéticos.

Industria: Se utiliza en el desarrollo de nuevos cannabinoides sintéticos para diversas aplicaciones.

Métodos De Preparación

La síntesis de FUB-PB-22 implica la reacción del cloruro de quinolin-8-ilo con ácido 1-[(4-fluorofenil)metil]-1H-indol-3-carboxílico en presencia de una base. Las condiciones de reacción suelen incluir el uso de un disolvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3). La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace éster .

Análisis De Reacciones Químicas

FUB-PB-22 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos como el cloro (Cl2) o el bromo (Br2).

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Mecanismo De Acción

FUB-PB-22 ejerce sus efectos uniéndose al receptor cannabinoide tipo 1 (CB1) y al receptor cannabinoide tipo 2 (CB2). Actúa como un agonista completo con una afinidad de unión de 0.386 nM en CB1 y 0.478 nM en CB2. Esta unión activa los receptores, lo que lleva a diversos efectos fisiológicos y farmacológicos .

Comparación Con Compuestos Similares

FUB-PB-22 es similar a otros cannabinoides sintéticos como:

BB-22: 1-[(ciclohexilmetil)-1H-indol-3-carboxilato]

5F-AMB: metil (2S)-2-{[1-(5-fluoropentil)-1H-indazol-3-il]formamido}-3-metilbutanoato

NM2201: 1-(5-fluoropentil)-1H-indol-3-carboxilato de naftalen-1-ilo

MAB-CHMINACA: N-[(2S)-1-amino-3,3-dimetil-1-oxobutano-2-il]-1-(ciclohexilmetil)indazol-3-carboxamida

This compound es único debido a su estructura química específica, que incluye un grupo éster de quinolin-8-ilo. Esta estructura contribuye a su alta afinidad de unión y potencia en los receptores cannabinoides .

Propiedades

IUPAC Name |

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHVURVXAOMRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016909 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800098-36-5 | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FUB-PB-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUB-PB-22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of FUB-PB-22 in humans, and what are the key metabolites identified in urine?

A1: Research indicates that this compound is rapidly metabolized in the human body, primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. [] The most abundant urinary metabolites identified are hydroxylated fluorobenzylindole-3-carboxylic acid (M6) and fluorobenzylindole-3-carboxylic acid (M7, FBI-COOH). [] Notably, M7 is also a common metabolite of FDU-PB-22, a closely related SCRA. [] These metabolites are crucial for analytical detection and confirmation of this compound intake.

Q2: Has the metabolism of this compound been studied in preclinical models, and if so, what insights have been gained?

A4: Research using human liver microsomes and hepatocytes has provided valuable insights into the metabolic stability and pathways of this compound. [] These in vitro models offer a controlled environment to study metabolic processes, allowing researchers to identify key metabolites and estimate the compound's half-life. [] Such preclinical data are essential for guiding further research and developing analytical methods for detecting this compound use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)

![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)